(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 3-bromophenoxy group through nucleophilic substitution. The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the carboxylic acid can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the overall structure and functional groups.
N-bromosuccinimide: Commonly used in bromination reactions but lacks the pyrrolidine and carboxylic acid functionalities.
Biological Activity
(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological properties, including antibacterial effects, enzyme inhibition, and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₀BrNO₅
- CAS Number : 1354486-41-1
- Molecular Weight : 392.25 g/mol
The compound features a pyrrolidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl (Boc) moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of antibacterial properties and enzyme inhibition.
Antibacterial Activity
A study assessed various derivatives of pyrrolidinecarboxylic acids against several bacterial strains. While specific data on this compound was not detailed, related compounds demonstrated significant antibacterial effects:
- Bacterial Strains Tested :
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa
In general, compounds with similar structural motifs exhibited IC50 values ranging from 0.195 µg/mL to higher concentrations depending on the substituents present .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar derivatives have shown promising results in inhibiting key enzymes involved in various metabolic pathways:
- Enzymes Targeted :
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
For instance, certain derivatives exhibited dual inhibitory effects against AChE and BChE with IC50 values suggesting moderate to strong activity. The presence of halogen atoms in the structure was found to enhance inhibitory potency against these enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
Substituent | Effect on Activity |
---|---|
Bromine | Increased antibacterial activity |
Tert-butoxy | Enhanced solubility and stability |
Phenoxy | Potentially increases binding affinity to targets |
Case Studies
In a comparative study involving several carboxylic acid derivatives, it was noted that compounds similar in structure to this compound demonstrated superior activity against both AChE and BChE compared to their non-substituted counterparts. This highlights the importance of specific functional groups in modulating biological activity .
Properties
IUPAC Name |
(2S,4S)-4-(3-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-5-10(17)7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRFSKPOKNRSHI-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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